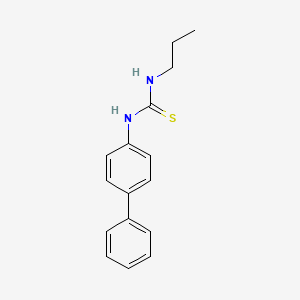

1-(Biphenyl-4-yl)-3-propylthiourea

描述

1-(Biphenyl-4-yl)-3-propylthiourea is a thiourea derivative characterized by a biphenyl-4-yl group attached to the nitrogen atom of the thiourea moiety and a propyl chain on the adjacent nitrogen. Thioureas are versatile ligands due to their dual hard (N) and soft (S) donor atoms, enabling coordination with a wide range of metal ions . The biphenyl substituent introduces significant hydrophobicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets or influence crystallographic packing.

属性

IUPAC Name |

1-(4-phenylphenyl)-3-propylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXKPBRAGNLSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)-3-propylthiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with propylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for 1-(Biphenyl-4-yl)-3-propylthiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

化学反应分析

Types of Reactions

1-(Biphenyl-4-yl)-3-propylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to yield corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines .

科学研究应用

1-(Biphenyl-4-yl)-3-propylthiourea has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate biological pathways and interactions involving thiourea derivatives.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(Biphenyl-4-yl)-3-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

Comparison with Similar Compounds

Structural and Crystallographic Comparison

The closest structural analogue identified is 1-(4-methylthiazol-2-yl)-3-propylthiourea (C₈H₁₃N₃S₂), which shares the 3-propylthiourea backbone but substitutes the biphenyl group with a methylthiazole ring. Key differences include:

The biphenyl group in the target compound may lead to stronger π-π stacking compared to the thiazole ring, which participates in weaker π-interactions. Additionally, steric hindrance from the biphenyl group could reduce molecular planarity, unlike the near-planar structure of the methylthiazolyl analogue.

Crystallographic Methodology

Both compounds likely employ SHELX-family software (e.g., SHELXL, SHELXS) for structure refinement, as evidenced by the widespread use of these tools in small-molecule crystallography . For example, the methylthiazolyl derivative was refined to R₁ = 0.0256 using Mo Kα radiation and a Bruker CCD detector .

生物活性

1-(Biphenyl-4-yl)-3-propylthiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its biphenyl moiety, has shown potential in various pharmacological applications, including anticancer, antibacterial, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of 1-(Biphenyl-4-yl)-3-propylthiourea, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-(Biphenyl-4-yl)-3-propylthiourea can be represented by the following structural formula:

- Molecular Weight : 274.39 g/mol

- CAS Number : 851904-80-8

The biological activity of 1-(Biphenyl-4-yl)-3-propylthiourea is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thiourea functional group is known for its role in forming hydrogen bonds and coordinating with metal ions, which can influence enzyme activity and cellular signaling pathways.

Anticancer Activity

Studies have shown that 1-(Biphenyl-4-yl)-3-propylthiourea exhibits significant anticancer properties. For instance, it has been reported to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves the activation of caspase pathways and disruption of the cell cycle.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 225 | Induction of apoptosis via caspase activation |

| A549 | 150 | Cell cycle arrest at G2/M phase |

Antibacterial Activity

1-(Biphenyl-4-yl)-3-propylthiourea has also demonstrated antibacterial activity against various strains. In a comparative study, it was found to be more effective than traditional antibiotics like ciprofloxacin against Gram-positive bacteria such as Staphylococcus aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 1250 |

| Escherichia coli | >5000 |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. Notably, it has shown promise as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism.

Case Studies

- Anticancer Study : A recent study evaluated the effects of 1-(Biphenyl-4-yl)-3-propylthiourea on MCF-7 cells. Results indicated a significant increase in lactate dehydrogenase (LDH) levels in treated cells compared to controls, suggesting cell membrane damage and apoptosis induction.

- Antibacterial Efficacy : In vitro tests conducted against multiple bacterial strains revealed that the compound exhibited a broad spectrum of activity, particularly against resistant strains. The study concluded that further development could lead to new antibacterial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。